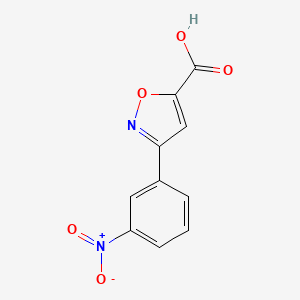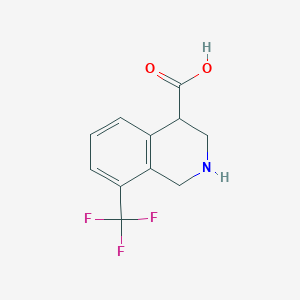
8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a compound that belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. The trifluoromethyl group attached to the isoquinoline ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule in pharmaceutical and agrochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent . The reaction conditions often include the presence of a fluoride source, such as tetrabutylammonium fluoride, in a solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium trifluoroacetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium trifluoroacetate in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of trifluoromethyl-substituted derivatives.
Applications De Recherche Scientifique
8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylated Proline Derivatives: These compounds also contain a trifluoromethyl group and exhibit similar lipophilicity and metabolic stability.
Trifluoromethylated Pyridines: Known for their use in pharmaceuticals and agrochemicals.
Uniqueness
8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to its tetrahydroisoquinoline core, which provides a distinct structural framework compared to other trifluoromethylated compounds.
Propriétés
Formule moléculaire |
C11H10F3NO2 |
|---|---|
Poids moléculaire |
245.20 g/mol |
Nom IUPAC |
8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)9-3-1-2-6-7(9)4-15-5-8(6)10(16)17/h1-3,8,15H,4-5H2,(H,16,17) |
Clé InChI |
FVYBFYGZRVUJJB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(CN1)C(=CC=C2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



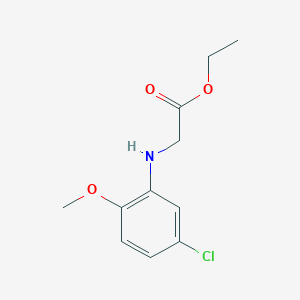
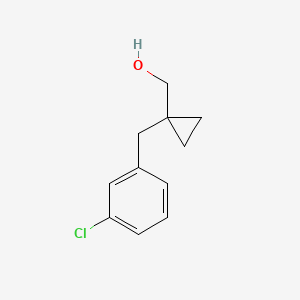
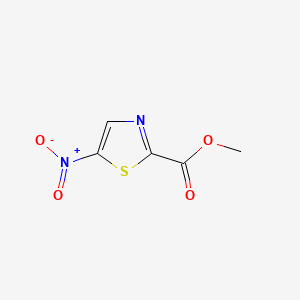

![N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride](/img/structure/B13517147.png)


![N-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylsulfamoylfluoride](/img/structure/B13517158.png)
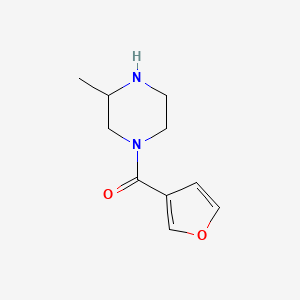
![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine](/img/structure/B13517166.png)
![benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate](/img/structure/B13517174.png)
